5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16411079
Molecular Formula: C20H25ClN4
Molecular Weight: 356.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25ClN4 |
|---|---|
| Molecular Weight | 356.9 g/mol |
| IUPAC Name | 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H25ClN4/c1-12(2)22-17-11-16(20(4,5)6)23-19-18(13(3)24-25(17)19)14-7-9-15(21)10-8-14/h7-12,22H,1-6H3 |
| Standard InChI Key | YNAIETNXYWVKFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC(C)C |
Introduction
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a tert-butyl group, a chlorophenyl group, and an alkyl amine moiety, making it of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps, although detailed synthetic routes are not explicitly outlined in the available literature. Generally, the synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions and the use of various reagents to form the pyrimidine core .
Biological Activities
Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. Specifically, 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been shown to inhibit tyrosine-protein kinases like Lyn, Src, and Lck, which play significant roles in cell signaling pathways. By inhibiting these kinases, the compound modulates various cellular processes including proliferation and apoptosis.
Research Findings and Applications
Research on pyrazolo[1,5-a]pyrimidines has highlighted their potential as therapeutic agents. For instance, compounds in this class have been explored as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . The structural characteristics of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine make it a candidate for further studies aimed at developing new therapeutic agents targeting various diseases, including cancers and inflammatory conditions.
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